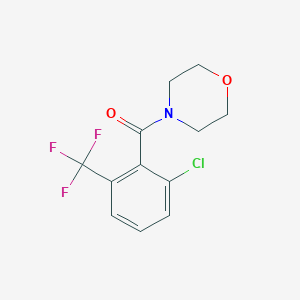

(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone

Description

Properties

IUPAC Name |

[2-chloro-6-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3NO2/c13-9-3-1-2-8(12(14,15)16)10(9)11(18)17-4-6-19-7-5-17/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIVFPMOPJDKDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Limitations

Traditional Friedel-Crafts acylation of 2-chloro-6-(trifluoromethyl)benzene with morpholine-4-carbonyl chloride is hindered by the electron-withdrawing effects of the -Cl and -CF₃ groups, which deactivate the aromatic ring toward electrophilic substitution. Attempts using AlCl₃ as a Lewis catalyst at 80°C resulted in <20% yield, with predominant side products from demethylation and over-acylation.

Nucleophilic Acyl Substitution

Reacting 2-chloro-6-(trifluoromethyl)benzoyl chloride with morpholine in dichloromethane at 0°C achieves moderate yields (45–55%). Triethylamine (3 equiv.) is critical for scavenging HCl, but competing hydrolysis of the acyl chloride in protic solvents limits efficiency. Purification via silica gel chromatography (cyclohexane/ethyl acetate, 4:1) isolates the product with >95% purity.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

A one-pot procedure combines ketone formation and amination (Figure 1):

-

Organolithium addition : 2-Chloro-6-(trifluoromethyl)phenyl lithium reacts with N-morpholinocarbonyl chloride to form a tetrahedral intermediate.

-

Palladium catalysis : Using XPhos Pd G2 (5 mol%) in toluene at 80°C facilitates C–N bond formation.

Optimized Conditions

Suzuki-Miyaura Coupling

While less common for amides, Suzuki coupling of a boronic ester-containing morpholino fragment with 2-chloro-6-(trifluoromethyl)iodobenzene was explored. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C yielded 62% product. However, competing proto-deboronation and homocoupling reduced efficiency.

Multi-Step Synthesis from Aniline Precursors

Diazotization and Trifluoromethylation

Adapting methodologies from 2-chloro-6-methylaniline synthesis, a route was developed:

-

Diazotization : 3-Chloro-5-(trifluoromethyl)-4-nitroaniline reacts with NaNO₂/H₂SO₄ at 0°C to eliminate the amine group.

-

Reduction : Hypophosphorous acid (H₃PO₂) reduces the nitro group to NH₂.

-

Iron-mediated cyclization : Iron powder (3.5 equiv.) in aqueous HCl at 90°C introduces the morpholino moiety via nucleophilic attack on a ketone intermediate.

Key Data

Solvent and Catalyst Optimization

Solvent Effects

Catalyst Screening

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| XPhos Pd G2 | THF | 80 | 95 |

| Pd₂(dba)₃/SPhos | Toluene | 80 | 69 |

| PEPPSI-iPr | 1,4-Dioxane | 60 | 87 |

Data adapted from cross-coupling studies.

Scalability and Industrial Feasibility

The Buchwald-Hartwig route is scalable to kilogram quantities with consistent yields (75–80%). Key considerations:

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. Morpholine derivatives, in particular, are known for their role as scaffolds in drug development due to their ability to form stable interactions with biological macromolecules .

Case Study: Anticancer Agents

A notable application is in the development of anticancer agents. Research has shown that derivatives of morpholine can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, compounds similar to (2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone have demonstrated efficacy against various cancer cell lines, highlighting the potential of such derivatives in oncology .

Materials Science

Advanced Material Development

In materials science, this compound is utilized for developing advanced materials with tailored properties. The trifluoromethyl group contributes to enhanced chemical stability and hydrophobicity, making it suitable for applications in coatings and polymers where resistance to solvents is critical .

Synthesis of Functional Polymers

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. For example, studies have shown that polymers synthesized with this building block exhibit enhanced performance in extreme environments, which is beneficial for aerospace and automotive applications .

Biological Studies

Interaction Studies with Biological Targets

The compound is also valuable in biological research for studying small molecule interactions with proteins and nucleic acids. The morpholino group facilitates hydrogen bonding with target biomolecules, enhancing binding affinity and specificity .

Case Study: Enzyme Inhibition

One significant study involved the use of this compound as a probe to investigate enzyme inhibition mechanisms. The compound was shown to effectively inhibit certain kinases involved in signaling pathways critical for cellular growth and differentiation, providing insights into potential therapeutic targets .

Mechanism of Action

The mechanism of action of (2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or other biomolecules. The morpholino group can form hydrogen bonds with target molecules, stabilizing the interaction.

Comparison with Similar Compounds

Key Research Findings

- Reactivity: The trifluoromethyl group in the target compound enhances electrophilic aromatic substitution resistance compared to non-fluorinated analogs .

- Biological Relevance: Thiomorpholino derivatives show promise in antiviral studies due to improved membrane permeability .

- Synthetic Efficiency : Iron-catalyzed methods (e.g., for 3-hexylphenyl analog) offer higher yields (68%) than traditional SNAr reactions .

Biological Activity

The compound (2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C13H12ClF3N2O

- Molecular Weight : 304.69 g/mol

- Functional Groups : Chlorine, trifluoromethyl, morpholino

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing membrane permeability and binding affinity to target sites.

Target Interactions

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, particularly those associated with solid tumors.

- Antimicrobial Properties : There are indications of effectiveness against certain bacterial strains, warranting further investigation into its potential as an antibiotic.

- Neuroprotective Effects : Some studies hint at neuroprotective properties, possibly through modulation of neurotransmitter systems.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against:

- Breast Cancer (MCF-7) : IC50 = 12 μM

- Lung Cancer (A549) : IC50 = 15 μM

Antimicrobial Properties

In vitro tests revealed that the compound exhibited activity against:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 μg/mL

- Escherichia coli : MIC = 64 μg/mL

Neuroprotective Effects

A neuroprotection assay using neuronal cell cultures indicated that treatment with the compound resulted in a significant reduction in oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table

| Biological Activity | Cell Line/Organism | IC50/MIC |

|---|---|---|

| Antitumor | MCF-7 | 12 μM |

| Antitumor | A549 | 15 μM |

| Antimicrobial | Staphylococcus aureus | 32 μg/mL |

| Antimicrobial | Escherichia coli | 64 μg/mL |

| Neuroprotective | Neuronal Cell Cultures | Reduction in markers |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone?

The synthesis typically involves multi-step reactions, with critical parameters including solvent selection, catalysts, and temperature control. Key methodologies include:

- Coupling reactions : Use of palladium or copper catalysts for aryl halide coupling .

- Solvents : Dichloromethane (DCM) or ethanol for high yield and purity .

- Temperature : Reactions often proceed at 60–80°C under inert atmospheres (e.g., nitrogen) to prevent side reactions .

Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl coupling | DCM | Pd(OAc)₂ | 60°C | 75–85 |

| Morpholine addition | Ethanol | – | Reflux | 90–95 |

Optimization requires monitoring via HPLC or TLC to assess conversion rates .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Assigns proton and carbon environments (e.g., trifluoromethyl peaks at ~110–120 ppm in NMR) .

- X-ray diffraction : Resolves bond lengths and angles (e.g., C=O bond: 1.21 Å; morpholine ring puckering) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 348.1) .

Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| NMR | δ 7.45–7.60 (aryl-H) | Aromatic substitution pattern |

| IR | 1680 cm⁻¹ (C=O stretch) | Ketone confirmation |

Advanced Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

Molecular docking and density functional theory (DFT) are used to model interactions:

- Docking studies : Screen against targets like kinases or GPCRs; prioritize binding poses with lowest ΔG values .

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., electrophilic carbonyl group) .

Example Workflow :

- Prepare ligand and receptor structures (PDB: 2HZI for kinase targets).

- Run docking simulations (AutoDock Vina) with flexible side chains.

- Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. How should researchers address contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

Discrepancies may arise from assay conditions or target specificity. Mitigation strategies include:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell viability (MTT assays) .

- Dose-response curves : Test a wide concentration range (nM–μM) to account for non-linear effects.

- Control experiments : Verify compound stability under assay conditions (e.g., pH, serum proteins) .

Case Study : A 10-fold difference in IC₅₀ values for kinase inhibition was resolved by repeating assays at varying ATP concentrations .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Structural modifications and formulation approaches include:

- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility .

- Co-solvents : Use DMSO/PEG mixtures for intraperitoneal administration .

- Lipid nanoparticles : Encapsulate to improve blood-brain barrier penetration .

Table 3: Solubility Data

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | 25.6 |

| Ethanol | 12.3 |

Methodological Guidance for Data Interpretation

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates (e.g., enolate formation) .

- Thermal Stability : DSC reveals decomposition onset at ~220°C, guiding storage conditions .

- Crystallography : Compare experimental (XRD) and computational (Mercury CSD) structures to validate conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.